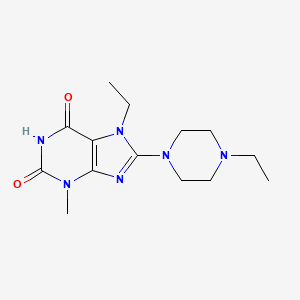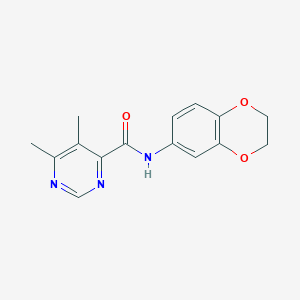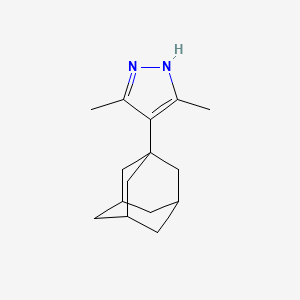
4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole, also known as adamantyl pyrazole, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of pyrazole and adamantane, which are both widely used in various fields of research.
Mécanisme D'action
The mechanism of action of 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole is not fully understood, but it is believed to act by binding to specific receptors or enzymes in the body. For example, 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
Adamantyl pyrazole has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models of arthritis and colitis. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to inhibit the replication of HCV and HIV in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole is its versatility and potential applications in various fields of research. It is relatively easy to synthesize and can be modified to produce a wide range of derivatives with different properties. However, one of the limitations of 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole. For example, it could be further studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. It could also be used as a building block in the synthesis of new materials with potential applications in drug delivery, gene therapy, and catalysis. Additionally, it could be studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole involves the reaction of 1-4-(1-adamantyl)-3,5-dimethyl-1H-pyrazoleamine and 3,5-dimethylpyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and is typically carried out at room temperature. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Adamantyl pyrazole has been widely used in scientific research due to its unique properties and potential applications. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, sensing, and drug delivery. It has also been used as a building block in the synthesis of dendrimers, which have potential applications in drug delivery and gene therapy. Additionally, 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties.
Propriétés
IUPAC Name |
4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-9-14(10(2)17-16-9)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13H,3-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFIZXMQASIFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)
![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2766042.png)
![2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2766046.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2766048.png)
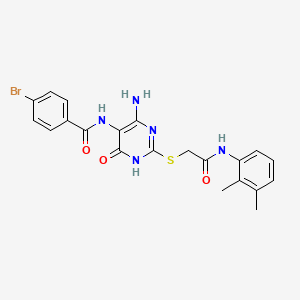
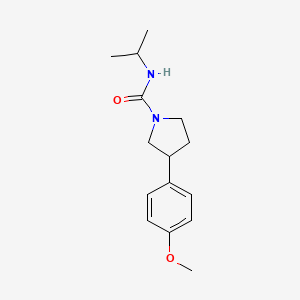
![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2766053.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)
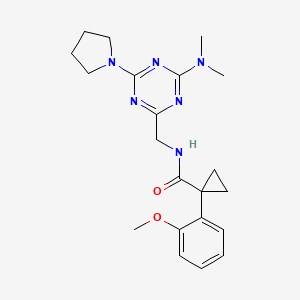
![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2766058.png)

